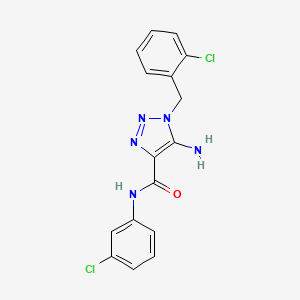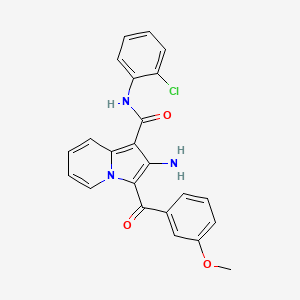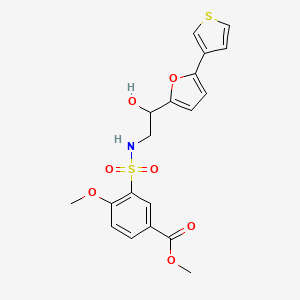
methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate," is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized and studied for various biological activities. The molecule contains several functional groups and structural motifs, such as a tetrahydropyrimidinyl moiety, a triazole ring, and a thioacetate group, which are common in medicinal chemistry for their potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-1,3,4-oxadiazole-2-thione with various electrophiles to form S-alkylated derivatives and triazolothiadiazines . Another synthesis route includes the reaction of chloromethyl tetrahydropyrimidinones with acetylenedicarboxylate ester or methyl propiolate to form azocines and spiro compounds . Additionally, thiosemicarbazides derived from a similar pyrimidinyl methyl oxadiazole-thione can undergo cyclisation to form triazoles and thiadiazoles .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and MS spectroscopy. For instance, the crystal structure of a similar compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, was elucidated by X-ray crystallography, revealing the presence of dimers and specific intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of related compounds shows that they can undergo various reactions to form a diverse array of heterocyclic structures. For example, the reaction of a triazole-thione with ethyl bromoacetate and chloroacetonitrile leads to S-alkylated derivatives, while its reaction with ω-bromoacetophenone and ethyl 4-chloroacetoacetate yields triazolothiadiazines . The S-alkylated derivatives can further react with sodium methoxide to form triazolothiadiazines through a cyclocondensation reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various substituents and functional groups can affect their solubility, stability, and reactivity. The synthesized compounds are typically characterized by their melting points, solubility in different solvents, and their spectroscopic properties, which provide insights into their purity and identity .
Aplicaciones Científicas De Investigación
Novel Compound Synthesis
Research has synthesized novel compounds such as benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from related structures for their potential use as anti-inflammatory and analgesic agents. These compounds have shown significant inhibition of cyclooxygenase-1/2 (COX-1/2), displaying considerable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Aldose Reductase Inhibitors
A series of iminothiazolidin-4-one acetate derivatives synthesized from related compounds have been evaluated as aldose reductase inhibitors, showcasing potential as novel treatments for diabetic complications. These derivatives displayed high inhibitory potency, suggesting their usefulness in managing diabetes-related issues (Ali et al., 2012).
Antibacterial Activity
Derivatives synthesized from similar compounds have demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in developing new antibacterial agents. Particularly, some derivatives were found to be most potent against Escherichia coli, Klebsiella pneumoniae, and Bacillus subtilis with minimum inhibitory concentrations (MIC) of 25 μg/ml, indicating their strong antibacterial efficacy (Kumari et al., 2017).
Antioxidant Activity
Cu(II) coordination complexes derived from similar compounds have been prepared and analyzed for their antioxidant properties. These complexes exhibited "solvent-induced" polymorphisms and showed antioxidant properties in vitro, suggesting their potential application in developing antioxidant agents (Chkirate et al., 2020).
Antitumor Activity
New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives synthesized from related structures have shown potent anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds' activities were comparable to doxorubicin, indicating their significant potential as antitumor agents (Hafez & El-Gazzar, 2017).
Propiedades
IUPAC Name |
methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S/c1-26-12-5-3-4-11(8-12)22-13(6-10-7-14(23)19-16(25)18-10)20-21-17(22)28-9-15(24)27-2/h3-5,7-8H,6,9H2,1-2H3,(H2,18,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZFCQYJNJMLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)OC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

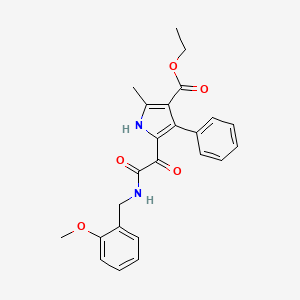


![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)
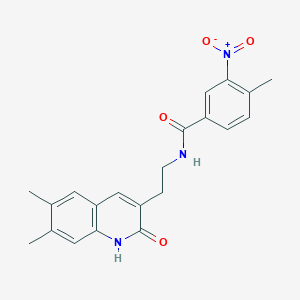
![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)

![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)
![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)
![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)
